molecular formula C8H7F3O2 B1312761 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol CAS No. 246245-20-5

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Cat. No. B1312761
M. Wt: 192.13 g/mol
InChI Key: KRFOXHSAQXFOHN-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol , also known by its chemical formula C~8~H~5~F~6~O~2~ , is a synthetic compound with intriguing properties. It combines a phenolic ring structure with a trifluoromethyl group and a hydroxyethyl moiety. The presence of fluorine atoms in its structure contributes to its unique reactivity and potential applications .


Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group and the hydroxyethyl substituent. Researchers have explored various synthetic routes, such as electrophilic aromatic substitution or nucleophilic addition reactions. Detailed studies on the optimal conditions, reagents, and yields are essential for efficient synthesis .


Molecular Structure Analysis

The molecular structure of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol consists of a phenolic ring (phenol) attached to a trifluoromethyl group (-CF~3~) and a hydroxyethyl group (-CH~2~CH~2~OH). The spatial arrangement of these functional groups influences its chemical behavior, solubility, and interactions with other molecules .


Chemical Reactions Analysis

  • Arylation Reactions : The phenolic ring allows for electrophilic substitution reactions. Researchers have explored arylation reactions, where the phenol undergoes coupling with aryl halides or boronic acids. These reactions yield derivatives with modified aromatic rings .
  • Hydroxylation Reactions : The hydroxyethyl group provides a site for further functionalization. Hydroxylation reactions can introduce additional hydroxyl groups or other substituents, expanding the compound’s chemical diversity .

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately °C.
  • Stability : The trifluoromethyl group enhances its stability against oxidation and degradation .

Scientific Research Applications

Synthetic Chemistry Applications

  • Regioselective Substitution of Phenols : A study demonstrated the potential of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in regioselective substitution reactions. Specifically, phenols did not react directly with trifluoroacetaldehyde ethyl hemiacetal without a catalyst. The presence of anhydrous potassium carbonate, however, facilitated the reaction, predominantly yielding the p-substituted product, 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol. This highlights its significance in selective synthesis processes (Y. Gong, Katsuya Kato, H. Kimoto, 2001).

Material Science Applications

  • Development of Fluorinated Polyimides : Research into the synthesis of fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines showcased the application of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol derivatives. These materials exhibited outstanding mechanical properties, thermal stability, low dielectric constants, and high optical transparency, suitable for advanced material applications (Liming Tao et al., 2009).

Photostability and Electronic Applications

  • Influence on Photostability : Another study investigated the removal of phenolic hydroxyl groups in lignin model compounds, including derivatives of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, and its effect on photostability. The study found that removing these groups significantly inhibited yellowing, suggesting applications in improving the photostability of materials (T. Hu, G. Cairns, B. James, 2000).

Advanced Synthesis and Chemical Characterization

  • Cyclocondensation Reactions : The compound has been utilized in cyclocondensation reactions, demonstrating its versatility in chemical synthesis and the potential for creating novel organic compounds with varied applications (H. Bonacorso et al., 2003).

Electronic and Optical Materials

  • Organic Light-Emitting Diodes (OLEDs) : A study on efficient OLEDs with low efficiency roll-off highlighted the use of derivatives of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol as ancillary ligands in iridium emitters. This research indicates the potential of such compounds in enhancing the performance and efficiency of OLED devices (Yi Jin et al., 2014).

Safety And Hazards

  • Environmental Impact : Fluorinated compounds can persist in the environment. Researchers should assess their impact on ecosystems and biodegradability .

properties

IUPAC Name

4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFOXHSAQXFOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461211
Record name 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

CAS RN

246245-20-5
Record name 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone (5.0 g, 26 mmol) in dichloroethane was added zinc iodide (2.7 ml, 39 mmol) followed by sodium cyanoborohydride (10 ml, 197 mmol). The reaction was stirred at RT for 18 h. Both TLC and LCMS showed one product was formed. MS+=175 (desired mass 192—OH). The mixture was filtered through celite and rinsed with dichloromethane. The filtrate was concentrated and dried in vacuum to afford the title compound as colorless oil. MS m/z: 175(M−H2O).
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,2,2-Trifluoro-1-(4-hydroxy-phenyl)-ethanone (1) (4.1 g, 21.6 mmol) was dissolved in MeOH (50 mL) at 0° C. NaBH4 (1.6 g, 42.2 mmol) was slowly added to the above solution. After 20 minutes, the reaction mixture was quenched with 300 ml of 1M HCl. The mixture thus formed was extracted with ethyl acetate (3×100 mL). The combined organic phases were washed with H2O (3×100 mL), followed by brine (1×200 mL) and then dried over Na2SO4. The organic phase was collected by filtration and concentrated by rotary evaporation to yield a white solid. Recrystallization of the solid with CHCl3 yields intermediate compound (2) as fluffy white crystals (3.14 g, 76%). 1H-NMR (CD3OD): δ 7.28 (d, 2H, J=8.7 Hz), 6.78 (m, 2H), 4.89 (q, 1H, J=7.2 Hz); 19F NMR (CD3OD): δ −80.4 (d, J=7.2 Hz); 13C-NMR (CD3OD): δ 158.0, 128.9, 126.4, 125.2 (q, JCF=280 Hz), 114.9, 71.7 (q, JCF=31 Hz).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods III

Procedure details

At 50° C. and a hydrogen pressure of 5 bar, 65.7 g (233 mmol) of 1-benzyloxy-4-(1-hydroxy-2,2,2-trifluoroethyl)benzene were hydrogenated in the presence of 5.2 g of palladium (10% on carbon) in 500 ml of glacial acetic acid. The catalyst was filtered off and the mixture was concentrated. This gave 44.1 g (99% of theory) of the product as a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
5.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Gong, K Kato, H Kimoto - Bulletin of the Chemical Society of Japan, 2001 - journal.csj.jp
Phenol did not react directly with trifluoroacetaldehyde ethyl hemiacetal. In the presence of catalytic amounts of anhydrous potassium carbonate, however, the reaction readily occurred. …
Number of citations: 23 www.journal.csj.jp
VP Reddy, GKS Prakash - The chemistry of phenols, 2003 - Wiley Online Library
This chapter contains sections titled: Introduction Friedel–Crafts Alkylation Lewis Acid Catalysis Bronsted Acid Catalysis Solid Acid Catalysis Alkylations under Supercritical Conditions …
Number of citations: 10 onlinelibrary.wiley.com
J Zhang, YJ Chen, L Zhang - Synthetic Communications, 2011 - Taylor & Francis
The TiCl 4 -catalyzed Friedel–Crafts reaction with trifluoroacetaldehyde ethyl hemiacetal is shown to serve as an efficient route for the synthesis of CF 3 -substitituted compounds of …
Number of citations: 7 www.tandfonline.com

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